N2-(5-chloro-1-(3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-yl)-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, commonly referred to as GNE-9605, is a small molecule compound with significant implications in pharmacology, particularly as an inhibitor of leucine-rich repeat kinase 2 (LRRK2). The compound is notable for its potential therapeutic applications in treating neurodegenerative diseases, specifically Parkinson's disease.
The synthesis of GNE-9605 involves several steps that typically include the formation of the piperidine ring, introduction of the fluorinated oxetane group, and subsequent coupling reactions to construct the pyrazole and pyrimidine components.
The synthetic pathway may utilize methods such as:
These methods ensure high yield and purity of the final product, which is crucial for its biological evaluation .
The molecular formula for GNE-9605 is C17H20ClF4N7O, with a molecular weight of 449.83 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation or InChI keys, which facilitate computational modeling and database searches .
GNE-9605 primarily participates in biochemical reactions where it inhibits LRRK2 activity. The inhibition mechanism involves binding to the ATP-binding site of LRRK2, preventing its phosphorylation activity.
In vitro studies demonstrate that GNE-9605 exhibits an IC50 value of approximately 18.7 nM against LRRK2, indicating its high potency . The selectivity profile shows minimal off-target effects on other kinases, which is advantageous for therapeutic applications.
GNE-9605 acts by selectively inhibiting LRRK2, which plays a critical role in neuronal signaling pathways. By blocking LRRK2 activity, it may reduce pathological signaling associated with neurodegeneration.
In preclinical models, GNE-9605 has shown efficacy in reducing LRRK2 Ser1292 autophosphorylation in transgenic mice models carrying mutations linked to familial Parkinson's disease . This suggests a potential for disease modification.
GNE-9605 appears as a white to off-white solid. Its predicted boiling point is approximately 587.9 °C, and it has a density of about 1.67 g/cm³.
The compound demonstrates solubility greater than or equal to 22.5 mg/mL in dimethyl sulfoxide (DMSO) and has a predicted pKa of around 5.04 . It should be stored under inert conditions at low temperatures to maintain stability.
GNE-9605 has been primarily investigated for its potential use in treating Parkinson's disease due to its selective inhibition of LRRK2. Its ability to penetrate the blood-brain barrier enhances its suitability for neurological applications . Ongoing research aims to explore its efficacy in clinical settings and its impact on disease progression in patients with genetic predispositions to Parkinson's disease.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2